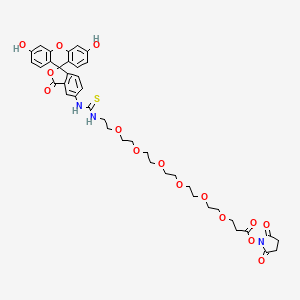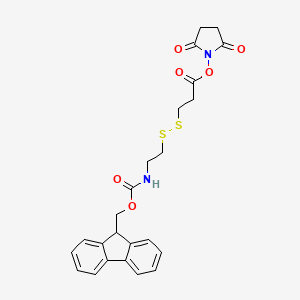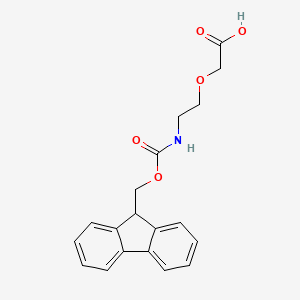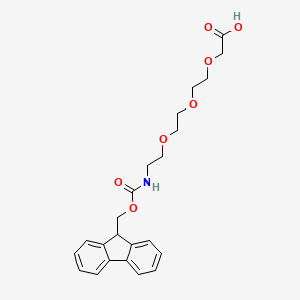
FTO-IN-7d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FTO-IN-7d, also known as 6-fluoro-3-methyl-4-nitropyridine-2-carboxylic acid, is a novel and versatile synthetic organic compound that has seen a surge in popularity in recent years due to its numerous applications in scientific research. FTO-IN-7d has been used in a variety of research areas, including in vivo and in vitro studies, to investigate the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.
Aplicaciones Científicas De Investigación
Dye Sensitized Solar Cells (DSSC)
Research by Kusumandari and Suryana (2015) explored the use of fluorine-doped tin oxide (FTO) in dye-sensitized solar cells (DSSC). They found that nano-cone surface textured FTO showed higher transmittance power compared to flat FTO, indicating its potential in improving the efficiency of DSSCs (Kusumandari & Suryana, 2015).
FTO Mutation and Growth Retardation
Boissel et al. (2009) discovered that a mutation in the FTO gene, which encodes a dioxygenase, causes severe growth retardation and multiple malformations. This research highlights the critical role of FTO in human development, particularly in the central nervous and cardiovascular systems (Boissel et al., 2009).
Obesity and FTO
Jia et al. (2011) found that FTO plays a role in obesity. Their research showed that FTO can influence the level of N6-methyladenosine (m6A) in RNA, which in turn affects body weight management. This study provides insights into how FTO may contribute to obesity (Jia et al., 2011).
FTO in Transparent Conducting Films
Jäger et al. (2014) focused on the use of FTO in transparent conducting films, which are vital in applications like photovoltaics. They found that controlling ion fluxes during the deposition of FTO can affect its electrical conductivity, which is crucial for optimizing its use in these applications (Jäger et al., 2014).
Surface Modification of FTO
Tang et al. (2018) investigated the modification effects of oxygen plasma on FTO surfaces, which is important for applications in CdTe solar cells. They found that oxygen plasma treatment can effectively modulate the energy band structure and other properties of FTO, which can enhance photoelectric device performance (Tang et al., 2018).
FTO and CREB Signaling Pathway
Lin et al. (2014) discovered that FTO interacts with calcium/calmodulin-dependent protein kinase II and modulates the activity of the CREB signaling pathway. This interaction may influence energy expenditure and food intake, thus playing a role in obesity (Lin et al., 2014).
FTO and Adipocyte Browning
Claussnitzer et al. (2015) researched the role of FTO in adipocyte browning, which is relevant to obesity. They found that FTO influences the differentiation of adipocytes and affects mitochondrial thermogenesis, thus contributing to body weight regulation (Claussnitzer et al., 2015).
Mecanismo De Acción
FTO-IN-7d acts as an inhibitor of FTO, an RNA demethylase . High FTO expression can increase solute carrier family 7 member 11 (SLC7A11) or glutathione peroxidase 4 (GPX4) expressions in an m6A-YTHDF2 dependent manner, thereby counteracting ferroptotic cell death . Therefore, suppressing FTO with FTO-IN-7d can significantly induce ferroptotic cell death .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of FTO-IN-7d involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-(4-methylpiperazin-1-yl)aniline followed by reduction and cyclization reactions.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "4-(4-methylpiperazin-1-yl)aniline", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is dissolved in ethanol and reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of acetic acid at room temperature for 24 hours.", "Step 2: The reaction mixture is then cooled and sodium borohydride is added to reduce the nitro group to an amino group.", "Step 3: The resulting mixture is heated to reflux in ethanol to cyclize the compound and form FTO-IN-7d.", "Step 4: The product is then filtered, washed with water, and dried to obtain the final compound." ] } | |
Número CAS |
1585219-04-0 |
Fórmula molecular |
C12H12ClNO5S |
Peso molecular |
317.74 |
Nombre IUPAC |
N-(3,4-Dihydroxy-5-(4-chlorophenyl)-2-furanyl)ethanesulfonamide |
InChI |
InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3 |
Clave InChI |
WWHUSZQHRUNRSB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(NC1=C(O)C(O)=C(C2=CC=C(Cl)C=C2)O1)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FTO-IN-7d |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)






